molecular formula C7H15N3O2S2 B107815 Cartap CAS No. 15263-53-3

Cartap

Cat. No. B107815
CAS RN: 15263-53-3
M. Wt: 237.3 g/mol
InChI Key: IRUJZVNXZWPBMU-UHFFFAOYSA-N
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Description

Cartap Description

Cartap is an insecticide that is a bis(thiocarbamate) derivative of 2-(dimethylamino)propane-1,3-dithiol. It is known to act on the nicotinic acetylcholine receptor site and is a member of nereistoxin derivatives. The compound is used to control pests and has been the subject of various studies due to its action mechanism and potential toxicity .

Synthesis Analysis

The studies provided do not directly discuss the synthesis of cartap. However, it is understood that cartap is a derivative of nereistoxin (NTX), and its action as an insecticide is related to its ability to block ion channels of the nicotinic acetylcholine receptor (nAChR) .

Molecular Structure Analysis

Cartap's molecular structure is closely related to that of nereistoxin. Upon oxidation, cartap forms nereistoxin, which is a natural toxicant. The structure of cartap allows it to interact with the nicotinic acetylcholine receptor, which is crucial for its insecticidal activity .

Chemical Reactions Analysis

The chemical behavior of cartap under different pH conditions has been studied. It has been found that cartap is more effective as an ion channel blocker at pH 7.4 than at pH 6.1, which suggests that it undergoes hydrolytic activation. At a lower pH, cartap slowly hydrolyzes to cartap monothiol, while at a higher pH, it quickly forms the dithiol and some NTX. The potency of cartap as a blocking agent is likely due to the formation of cartap dithiol .

Physical and Chemical Properties Analysis

Cartap's physical and chemical properties, such as its effects on aquatic species, have been a concern. Exposure to cartap has been shown to affect the survival and hatching success of zebrafish embryos. It has been observed that cartap can inhibit the activity of enzymes like tyrosinase and lysyl oxidase, which are important for melanin pigmentation and notochord development, respectively. These inhibitory effects lead to various developmental abnormalities in zebrafish embryos, indicating the potential toxicity of cartap to aquatic life .

Case Studies

Several case studies have been referenced in the provided data. One study highlighted the potential developmental toxicity of cartap on zebrafish embryos, with abnormalities observed at concentrations as low as 25 micrograms per liter. The study also suggested that cartap's toxicity could be due to the inhibition of enzyme activity necessary for proper development . Another study discussed the enhanced toxicity of cartap in patients who consume foods or drugs that inhibit P450 enzymes, suggesting that cartap's toxicity can be influenced by other substances .

Scientific Research Applications

1. Nanosensor Development for Cartap Detection

Rahim et al. (2018) developed a nanosensor based on silver nanoparticles conjugated with polystyrene-block-poly(2-vinylpyridine) for the colorimetric detection of Cartap in water and blood plasma. This sensor demonstrated rapid and quantitative detection with a low detection limit, highlighting its potential for in situ Cartap detection in environmental and biological samples (Rahim et al., 2018).

2. Electrochemical Degradation of Cartap

De Luna et al. (2021) explored the use of electro-assisted Fenton technology for the degradation of Cartap, a carbamate insecticide. Their study showed that this method significantly enhanced Cartap removal compared to conventional Fenton processes, suggesting a promising approach for environmental remediation of Cartap contamination (De Luna et al., 2021).

3. Colorimetric Detection in Agricultural Products

Liu et al. (2012) reported a method for the colorimetric detection of Cartap residue in agricultural products using citrate-coated gold nanoparticles. This method allowed for rapid and sensitive detection of Cartap, demonstrating its utility in screening for pesticide residues in food products (Liu et al., 2012).

4. Removal from Water Matrices

De Luna and colleagues (2020) evaluated the capabilities of the Fenton process for Cartap removal from water matrices. They optimized the process parameters and demonstrated efficient Cartap removal, providing insights into the treatment of water contaminated with this pesticide (De Luna et al., 2020).

5. Two-Photon Sensing Using Nanoparticles

Yuan et al. (2015) developed a highly sensitive and selective two-photon sensing scheme for Cartap detection using Au@Ag bimetallic core-shell nanoparticles. This method showed enhanced sensitivity and selectivity, demonstrating its potential in detecting low concentrations of Cartap (Yuan et al., 2015).

Safety And Hazards

Cartap is known to be moderately toxic . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJZVNXZWPBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSC(=O)N)CSC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15263-52-2 (mono-hydrochloride), 22042-59-7 (unspecified hydrochloride)
Record name Cartap [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4044165
Record name Cartap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cartap

CAS RN

15263-53-3
Record name Cartap
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15263-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cartap [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cartap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(carbamoylthio)-2-(dimethylamino)propane;cartap (ISO)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARTAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45YUY784H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,350
Citations
S Zhou, Q Dong, S Li, J Guo, X Wang, G Zhu - Aquatic toxicology, 2009 - Elsevier
Cartap is a widely used insecticide which belongs to a member of nereistoxin derivatives and acts on nicotinic acetylcholine receptor site. Its effects on aquatic species are of grave …
Number of citations: 96 www.sciencedirect.com
SJ Lee, P Caboni, M Tomizawa… - Journal of agricultural …, 2004 - ACS Publications
… Cartap was originally proposed to act only … cartap is >200-fold more effective at pH 7.4 than at pH 6.1, indicating that it undergoes hydrolytic activation. Cartap slowly hydrolyzes to cartap …
Number of citations: 63 pubs.acs.org
HAA Siqueira, RNC Guedes… - Journal of applied …, 2000 - Wiley Online Library
… cartap when used against the tomato leafminer Tuta absoluta (Meyrick) in Brazil and a recent report of cartap … were carried out for cartap alone and in a mixture (1 cartap : 10 synergist) …
Number of citations: 177 onlinelibrary.wiley.com
J Dai, C Jiang, G Gao, L Zhu, Y Chai, H Chen, X Liu - Food chemistry, 2020 - Elsevier
… This study aimed to investigate the dissipation pattern of cartap and its metabolites during tea planting, manufacturing and brewing for evaluating the safety of cartap pesticide. Cartap …
Number of citations: 25 www.sciencedirect.com
E Kurisaki, N Kato, T Ishida, A Matsumoto… - Clinical …, 2010 - Taylor & Francis
… Cartap has been commonly considered to be a relatively safe compoundCitation 2 and … cartap resulting in clinical toxicology. Here, we report results of fatal human poisoning with cartap …
Number of citations: 32 www.tandfonline.com
V Palanivelu, K Vijayavel… - Journal of …, 2005 - europepmc.org
… and 1 mgl (-1)) of cartap hydrochloride (insecticidal derivative from marine polycheate) for 96 … and transaminases activity in muscle and liver of the fish subjected to cartap hydrochloride. …
Number of citations: 131 europepmc.org
SJ Lee, M Tomizawa, JE Casida - Journal of agricultural and food …, 2003 - ACS Publications
… and its candidate metabolites and analogues and of cartap relative to their neurotoxic effects. Three … and analogues and for cartap and bensultap. We find that cartap binds directly and …
Number of citations: 62 pubs.acs.org
HK Boorugu, A Chrispal - Indian journal of critical care medicine …, 2012 - ncbi.nlm.nih.gov
… is the first case report of Cartap hydrochloride suicidal poisoning. Cartap toxicity has been … [2] We report a case of intentional ingestion of Cartap hydrochloride as a suicidal attempt in …
Number of citations: 32 www.ncbi.nlm.nih.gov
W Liu, D Zhang, Y Tang, Y Wang, F Yan, Z Li, J Wang… - Talanta, 2012 - Elsevier
… from the aggregation of Au NPs, cartap could be detected in the concentration range … cartap safety requirement of 0.1mg/kg. Due to the limited research on the rapid detection of cartap …
Number of citations: 53 www.sciencedirect.com
K Nagata, Y Iwanaga, T Shono, T Narahashi - Pesticide biochemistry and …, 1997 - Elsevier
… The effects of imidacloprid and cartap on the nicotinic … No current was evoked by cartap at concentrations ranging from … Coapplication of acetylcholine and cartap induced the main …
Number of citations: 57 www.sciencedirect.com

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